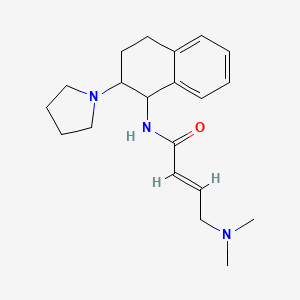

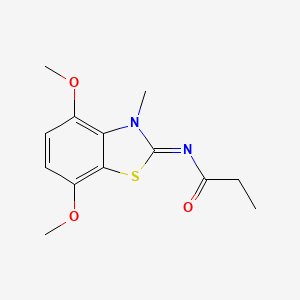

![molecular formula C18H19NO5S B3006495 3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide CAS No. 1259233-53-8](/img/structure/B3006495.png)

3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which can have a range of physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Evaluation

- A study highlighted the synthesis and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives for their cytotoxic activity against human cancer cell lines, demonstrating the potential of such compounds in cancer research and treatment. Notably, some compounds showed potent cytotoxic activity with low toxicity in normal cells, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Protein Sulfenation as a Redox Sensor

- Research into protein sulfenation examined the use of a novel biotinylated derivative of dimedone for selective tagging of sulfenated proteins, enabling their detection and analysis. This study provides a basis for understanding the role of protein sulfenation in cellular signaling and redox regulation, which could be relevant for diseases linked to oxidative stress (Charles et al., 2007).

Antimicrobial Activity of Sulfonamide Derivatives

- The synthesis and evaluation of antimicrobial activity of certain sulfonamide derivatives were explored, indicating their potential utility in combating bacterial and fungal infections. This research underscores the importance of sulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Development of Radiolabelled Compounds for Imaging

- A study on the development of radiolabelled, nonpeptide angiotensin II antagonists for imaging AT1 receptors illustrates the application of chemical synthesis in creating tools for medical imaging and diagnostics, potentially relevant for cardiovascular research (Hamill et al., 1996).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . Therefore, it is possible that this compound may also interact with dopamine receptors or other related targets in the nervous system.

Mode of Action

This could involve binding to the target receptor and inducing a conformational change, leading to a cascade of intracellular events .

Biochemical Pathways

Given its potential interaction with dopamine receptors, it may influence pathways related to neurotransmission, synaptic plasticity, and signal transduction .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.

Propiedades

IUPAC Name |

3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-13-16(23-2)11-15(12-17(13)24-3)18(20)19-25(21,22)10-9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDELXSLGUTXQTN-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1OC)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)

![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B3006415.png)

![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)

![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)

![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)

![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)

![6-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3006427.png)

![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)